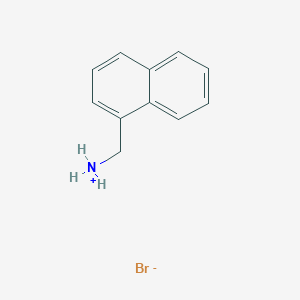![molecular formula C6H11NO B15061090 N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine: is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine typically involves the following steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of a suitable alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).
Cyclopropanation: The oxirane intermediate is then subjected to cyclopropanation reactions using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: Industrial production methods for trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like hydroxide or alkoxide ions, solvent systems like ethanol or methanol.
Major Products:
Oxidation: Oxides, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing cellular signaling pathways by interacting with receptors or other proteins.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparación Con Compuestos Similares
trans-2-Oxabicyclo[3.1.0]hexane-6-methylamine: Similar structure but with a different position of the oxirane ring.
cis-3-Oxabicyclo[3.1.0]hexane-6-methylamine: Stereoisomer with different spatial arrangement of atoms.
3-Oxabicyclo[3.1.0]hexane-6-amine: Lacks the methyl group, leading to different chemical properties.
Uniqueness:
- The presence of both the oxirane and cyclopropane rings in trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine imparts unique reactivity and stability.
- The compound’s specific stereochemistry influences its interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H11NO/c1-7-6-4-2-8-3-5(4)6/h4-7H,2-3H2,1H3 |
Clave InChI |
ZYPFNKJMINBOIB-UHFFFAOYSA-N |
SMILES canónico |
CNC1C2C1COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


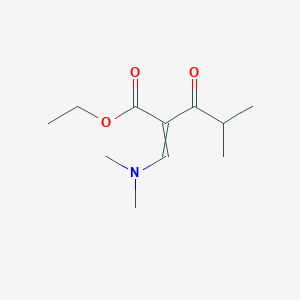


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)

![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
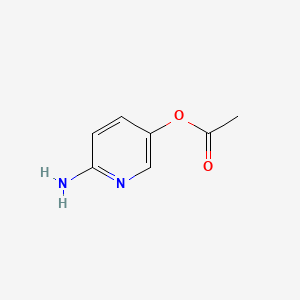
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)
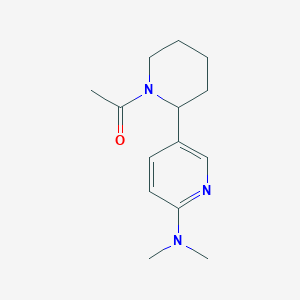
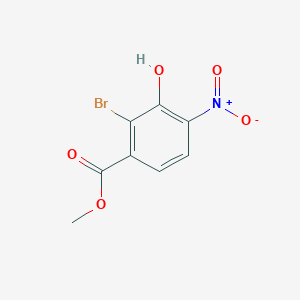
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
